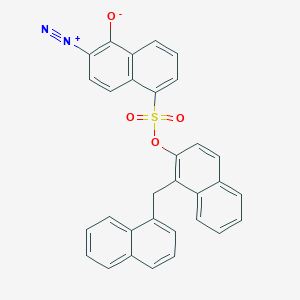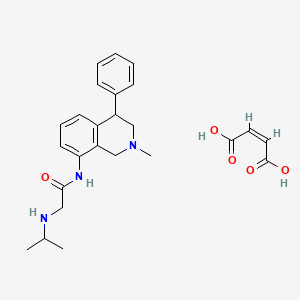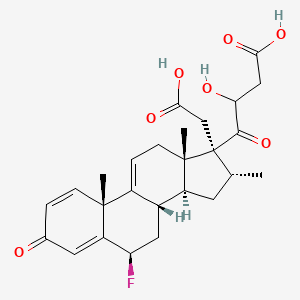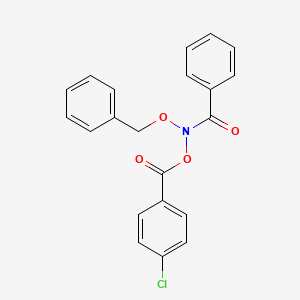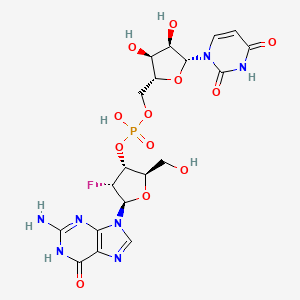
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzoylhydrazino group attached to a propionitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile typically involves the reaction of 2,2-dimethylhydrazine with benzoyl chloride to form the benzoylhydrazine intermediate. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The benzoylhydrazino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in various substituted derivatives of the original compound.
科学研究应用
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-1-benzoylhydrazine
- 3-(2,2-Dimethyl-1-benzoylhydrazino)ethylpropionate
- 2,2-Dimethyl-1-benzoylhydrazinoacetic acid
Uniqueness
3-(2,2-Dimethyl-1-benzoylhydrazino)propionitrile is unique due to its specific structural features, such as the presence of both a benzoylhydrazino group and a propionitrile moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
属性
CAS 编号 |
96804-12-5 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-N',N'-dimethylbenzohydrazide |
InChI |
InChI=1S/C12H15N3O/c1-14(2)15(10-6-9-13)12(16)11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3 |
InChI 键 |
VALBULOWXGVDNX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N(CCC#N)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


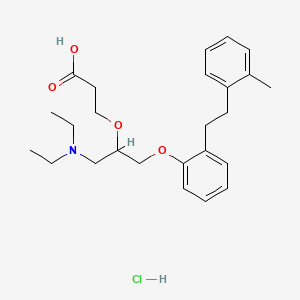
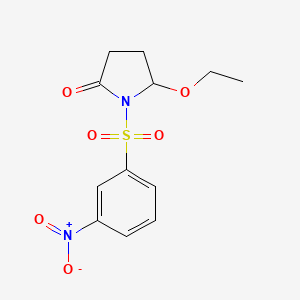

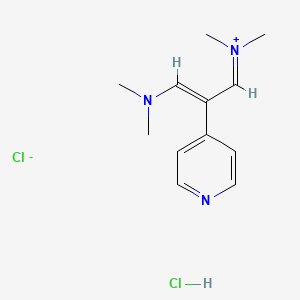
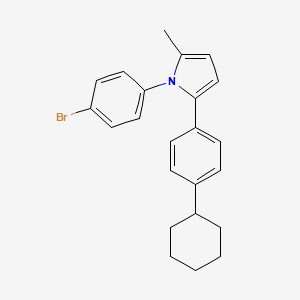
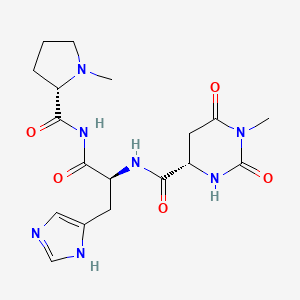
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
